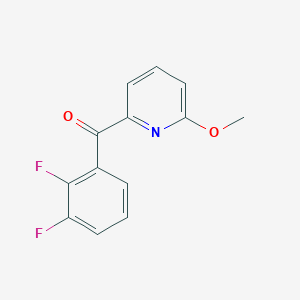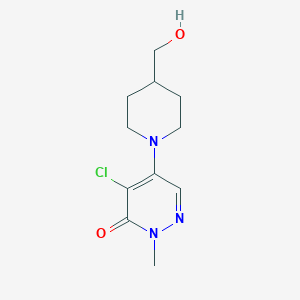![molecular formula C13H15FN2 B1463084 [1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine CAS No. 1177274-68-8](/img/structure/B1463084.png)
[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Descripción general
Descripción
1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine, also known as 3-Fluoro-2,5-dimethylpyrrolidine, is a chemical compound that has been used in a variety of scientific applications. It is an aromatic amine that is composed of a phenyl ring, two methyl groups and a pyrrolidine ring. It is a colorless solid at room temperature and has a molecular weight of 189.2 g/mol.
Aplicaciones Científicas De Investigación
Novel Aryloxyethyl Derivatives as Serotonin 5-HT1A Receptor-Biased Agonists
A study by Sniecikowska et al. (2019) designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors, showing preference for ERK1/2 phosphorylation. These compounds exhibited high 5-HT1A receptor affinity, selectivity over other receptors, and promising antidepressant-like activity in vivo, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Water-Soluble Neurokinin-1 Receptor Antagonist
Harrison et al. (2001) developed a high-affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist that showed effectiveness in pre-clinical tests relevant to emesis and depression, highlighting the therapeutic potential of targeting this pathway for treating depression (Harrison et al., 2001).
Synthesis and Characterization of Novel Compounds
Research into the synthesis and characterization of novel compounds, such as 1,3-Dithiolane derivatives, has been reported by Zhai Zhi-we (2014). These compounds have potential applications in the development of new materials or as intermediates in pharmaceutical synthesis (Zhai Zhi-we, 2014).
Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases
A study by Mbugua et al. (2020) focused on the synthesis and characterization of palladium and platinum complexes with Schiff base ligands derived from pyrrol-2-ylmethanamine, exploring their anticancer activity. The research highlights the potential of these complexes in cancer therapy, particularly through their selective toxicity against cancerous cell lines (Mbugua et al., 2020).
Propiedades
IUPAC Name |
[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c1-9-6-11(8-15)10(2)16(9)13-5-3-4-12(14)7-13/h3-7H,8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJWJLCPJHJSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463003.png)



![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1463011.png)






